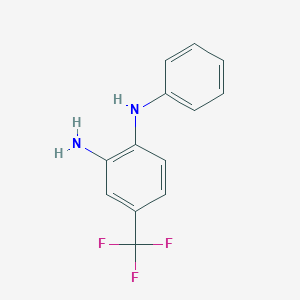

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Descripción general

Descripción

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C13H11F3N2 It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a benzene ring, which also contains two amine groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can be synthesized through nucleophilic aromatic substitution reactions. One common method involves treating 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine and N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours. This reaction yields a mixture of N1-(5-ethoxy-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine and N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, which can be separated by chromatography . Repeating the reaction in dichloromethane leads to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine in 96% yield .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution with Dinitrofluoroarenes

This compound reacts with 1,5-difluoro-2,4-dinitrobenzene under mild conditions to form asymmetrically substituted dinitrophenyl derivatives. The reaction pathway is solvent-dependent:

The trifluoromethyl group’s electron-withdrawing effect reduces nucleophilicity at the adjacent amine, favoring selective substitution at the para-nitro position .

Amide Coupling Reactions

The primary amine participates in PyBOP-mediated couplings with carboxylic acids. For example:

| Reagents & Conditions | Product | Yield |

|---|---|---|

| 4-Chloro-2,5-difluorobenzoic acid, PyBOP, DMF, 20°C | N-(2-amino-5-(trifluoromethyl)phenyl)-4-chloro-2,5-difluorobenzamide | 652 mg |

This reaction highlights its utility in synthesizing fluorinated benzamide derivatives for pharmaceutical intermediates .

Oxidative Cyclization

Under basic conditions, the diamine undergoes cyclization to form benzimidazole derivatives. For instance:

| Conditions | Product | Role of Trifluoromethyl Group |

|---|---|---|

| Cu(OAc)₂, DMF, 100°C | 4-(Trifluoromethyl)-1H-benzimidazole | Stabilizes intermediates via inductive effects. |

The trifluoromethyl group enhances electrophilic character at the ortho-amino position, facilitating ring closure .

Hydrogenation of Nitro Intermediates

Nitro-substituted precursors of this diamine are catalytically reduced to yield the final compound:

| Starting Material | Conditions | Yield |

|---|---|---|

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, Pd/C, EtOH, 25°C, 6 h | 97% |

This step is critical for synthesizing high-purity diamine building blocks .

Mechanistic Insights

- Electrophilic Substitution : The trifluoromethyl group directs incoming electrophiles to the meta position relative to itself while activating the ortho-amino group for nucleophilic attack .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while protic solvents (e.g., EtOH) introduce competing nucleophiles .

This compound’s versatility in forming fluorinated aromatic systems underscores its value in medicinal chemistry and materials science. Experimental data confirm its predictable reactivity patterns, driven by electronic effects of the trifluoromethyl substituent .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine has the molecular formula and a molecular weight of 272.31 g/mol. The trifluoromethyl group enhances its chemical reactivity and biological activity, making it a versatile compound for research purposes. Its structural representation can be captured using the InChI key: JTIMILPRKMFOMI-UHFFFAOYSA-N.

Medicinal Chemistry Applications

The compound exhibits promising biological activities due to its unique structure. Research indicates that similar compounds with trifluoromethyl groups can demonstrate various pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with trifluoromethyl substituents have been shown to inhibit inflammatory pathways effectively.

- Anticancer Properties : Studies suggest that this compound could be involved in cancer treatment by inducing apoptosis in cancer cells. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on related compounds revealed that those with trifluoromethyl groups exhibited IC50 values ranging from 25 to 50 µM against MCF cell lines, indicating their potential as anticancer agents .

Materials Science Applications

In materials science, this compound is explored for synthesizing polyimides with low dielectric constants. These materials are crucial for electronic applications where insulation properties are necessary.

Data Table: Synthesis of Polyimides

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| Polyimide A | 85 | 200 °C for 4 hours in nitrogen atmosphere |

| Polyimide B | 90 | 220 °C for 3 hours under vacuum |

This application is particularly relevant for developing flexible electronics and high-performance insulating materials .

Organic Synthesis Applications

This compound serves as a vital intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as nucleophilic aromatic substitution and reductive amination.

Synthesis Pathway Example

A typical synthesis pathway involves:

- Nucleophilic Aromatic Substitution : The introduction of different functional groups to modify the compound's properties.

- Reductive Amination : This process allows for the formation of more complex amines that can exhibit enhanced biological activity or stability.

Mecanismo De Acción

The mechanism by which N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amine groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine

- 4-(Trifluoromethyl)benzene-1,2-diamine

- N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

Uniqueness

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and trifluoromethyl groups enhances its reactivity and potential for forming diverse chemical derivatives.

Actividad Biológica

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and applications in scientific research.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C14H14F3N2

- Molecular Weight : 272.31 g/mol

- Structure : The compound features a phenyl group attached to a benzene ring that is further substituted with a trifluoromethyl group and two amine functionalities. This trifluoromethyl group enhances the compound's lipophilicity and reactivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, which may lead to enhanced therapeutic effects. The proposed mechanisms include:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with target proteins.

- π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleic acids or protein structures.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Notably, studies suggest potential anti-inflammatory and anticancer activities.

Table 1: Summary of Biological Activities

Toxicity Profile

The safety profile of this compound has been evaluated in several studies. Key findings include:

- Skin Sensitization : It is classified as a weak skin sensitizer based on local lymph node assays (LLNAs).

- Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies have reported positive results in specific assays.

- Carcinogenicity : Evidence from animal studies indicates potential carcinogenic effects, with neoplastic lesions observed in various organs at high doses.

Table 2: Toxicological Data Summary

| Study Type | Findings | NOAEL (mg/kg) |

|---|---|---|

| Oral Repeat Dose Toxicity | Increased liver weight; nephropathy observed | 10 (rats) |

| Inhalation Toxicity | Clinical signs of toxicity at high concentrations | 125 ppm |

| Skin Sensitization | Weak sensitizer | - |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that related compounds reduced pro-inflammatory cytokines in vitro, suggesting similar potential for this compound .

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that the trifluoromethyl substitution could enhance binding affinities, making it a candidate for further drug development .

Propiedades

IUPAC Name |

1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIMILPRKMFOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238826 | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-43-0 | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1651-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.